molecular formula C16H10N2O2 B14567988 2,3-Dihydronaphtho[2,3-f]phthalazine-1,4-dione CAS No. 61415-42-7

2,3-Dihydronaphtho[2,3-f]phthalazine-1,4-dione

Cat. No.: B14567988
CAS No.: 61415-42-7
M. Wt: 262.26 g/mol
InChI Key: CAMLOZNHBKGCHF-UHFFFAOYSA-N
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Description

2,3-Dihydronaphtho[2,3-f]phthalazine-1,4-dione is a compound that belongs to the class of organic compounds known as phthalazinones. These compounds are characterized by a phthalazine ring bearing a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydronaphtho[2,3-f]phthalazine-1,4-dione typically involves the reaction of naphthalene derivatives with hydrazine and phthalic anhydride under controlled conditions. One common method involves stirring the reactants in glacial acetic acid at elevated temperatures (around 100°C) for several hours . Another approach includes the use of hydrazine hydrate and phthalic anhydride in a 1:1 mixture, followed by heating the mixture to around 80°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydronaphtho[2,3-f]phthalazine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

    Oxidation: Phthalic acid is a major product of oxidative ring cleavage.

    Reduction: Dihydrophthalazine derivatives are formed upon reduction.

    Substitution: Various substituted phthalazine derivatives are obtained depending on the reagents used.

Mechanism of Action

The mechanism of action of 2,3-Dihydronaphtho[2,3-f]phthalazine-1,4-dione involves its interaction with specific molecular targets. As a non-competitive AMPA receptor antagonist, it binds to the transducer domains of the receptor and inhibits channel gating, thereby reducing excitatory neurotransmission . This mechanism is particularly relevant in the context of its anticonvulsant activity.

Comparison with Similar Compounds

2,3-Dihydronaphtho[2,3-f]phthalazine-1,4-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its fused naphthalene ring, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61415-42-7

Molecular Formula

C16H10N2O2

Molecular Weight

262.26 g/mol

IUPAC Name

2,3-dihydronaphtho[2,3-f]phthalazine-1,4-dione

InChI

InChI=1S/C16H10N2O2/c19-15-12-6-5-11-7-9-3-1-2-4-10(9)8-13(11)14(12)16(20)18-17-15/h1-8H,(H,17,19)(H,18,20)

InChI Key

CAMLOZNHBKGCHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=O)NNC4=O

Origin of Product

United States

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